molecular formula C19H18N2O2 B287182 3,4-dimethylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

3,4-dimethylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Katalognummer B287182
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: SUBWWMILQQVJSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-dimethylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, also known as DPPC, is a synthetic compound that has gained significant interest in the scientific community for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. DPPC is a pyrazole derivative that exhibits unique biochemical and physiological effects, making it a promising candidate for further research and development.

Wirkmechanismus

The mechanism of action of 3,4-dimethylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). It also inhibits the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase (COX), lipoxygenase (LOX), and nitric oxide synthase (NOS).
Biochemical and Physiological Effects:
3,4-dimethylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate exhibits various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. It also exhibits antitumor activity and has been shown to inhibit the proliferation of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

3,4-dimethylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has several advantages for lab experiments, including its simple synthesis method, low cost, and easy availability. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for the research and development of 3,4-dimethylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, including:
1. Further investigation of its anticancer activity and potential use in cancer therapy.
2. Development of novel formulations and delivery methods to improve its solubility and bioavailability.
3. Investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
4. Investigation of its potential use as a natural preservative in the food industry.
5. Investigation of its potential use in the development of novel materials, such as polymers and nanoparticles.
Conclusion:
In conclusion, 3,4-dimethylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a promising compound with potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It exhibits unique biochemical and physiological effects, making it a promising candidate for further research and development. Further investigation of its properties and potential applications may lead to the development of novel therapies and materials.

Synthesemethoden

The synthesis of 3,4-dimethylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate involves the reaction between 3,4-dimethylphenylhydrazine and ethyl 2-oxo-4-phenylbutanoate under acidic conditions. The product is then purified through recrystallization to obtain a pure form of 3,4-dimethylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. The synthesis method is relatively simple and can be scaled up for large-scale production.

Wissenschaftliche Forschungsanwendungen

3,4-dimethylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has shown potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It exhibits potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Eigenschaften

Produktname

3,4-dimethylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Molekularformel

C19H18N2O2

Molekulargewicht

306.4 g/mol

IUPAC-Name

(3,4-dimethylphenyl) 5-methyl-1-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C19H18N2O2/c1-13-9-10-17(11-14(13)2)23-19(22)18-12-20-21(15(18)3)16-7-5-4-6-8-16/h4-12H,1-3H3

InChI-Schlüssel

SUBWWMILQQVJSQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C)C

Kanonische SMILES

CC1=C(C=C(C=C1)OC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.